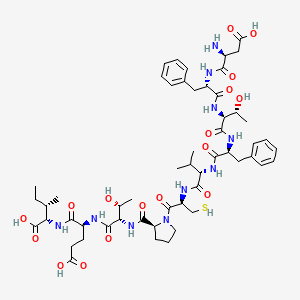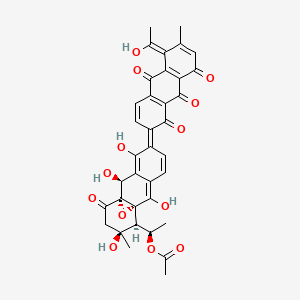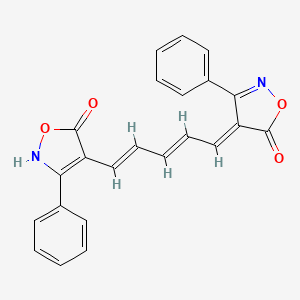
4-(5-(5-Hydroxy-3-phenyl-2l2-isoxazolidin-4-yl)penta-2,4-dien-1-ylidene)-3-phenyl-2l2-isoxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxonol V is a fluorescent dye known for its sensitivity to membrane potential changes. It is an anionic bis-isoxazolone compound that accumulates in the cytoplasm of depolarized cells. This dye is widely used in scientific research due to its ability to monitor transmembrane potentials and its applications in various fields such as biochemistry, cell biology, and medical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxonol V involves the reaction of 3-phenyl-5-oxoisoxazol-4-yl with pentamethine. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the stability of the compound .
Industrial Production Methods
Industrial production of oxonol V follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The compound is usually stored at low temperatures (-20°C) to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
Oxonol V undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the dye’s structure and its ability to interact with cell membranes.
Substitution: Substitution reactions involving oxonol V can modify its chemical structure, potentially enhancing its fluorescence sensitivity
Common Reagents and Conditions
Common reagents used in reactions with oxonol V include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxonol derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced oxonol compounds .
科学的研究の応用
Oxonol V has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane potentials and ion transport.
Biology: Employed in cell biology to monitor changes in cell membrane potential and to stain cells, bacteria, and liposomes.
Medicine: Utilized in medical diagnostics to assess cell viability and to study the effects of drugs on cell membranes.
Industry: Applied in the development of sensors and analytical devices due to its sensitivity to environmental changes .
作用機序
Oxonol V exerts its effects by interacting with cell membranes and responding to changes in membrane potential. The dye’s anionic nature allows it to accumulate in the cytoplasm of depolarized cells, where it undergoes voltage-dependent partitioning between water and membranes. This interaction results in changes in fluorescence, which can be measured to monitor membrane potential changes .
類似化合物との比較
Similar Compounds
Oxonol VI: Another anionic bis-isoxazolone dye with similar properties but different sensitivity to membrane potential changes.
DiBAC4(3): A slow-response voltage-sensitive fluorescent dye used to monitor membrane potentials.
Oxonol 595: A pyridine fluorescent probe with applications in membrane potential studies
Uniqueness of Oxonol V
Oxonol V is unique due to its high sensitivity to membrane potential changes and its ability to accumulate in the cytoplasm of depolarized cells. This makes it particularly useful for studying transmembrane potentials and for applications in live cell imaging and membrane studies .
特性
分子式 |
C23H16N2O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
(4E)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15+ |
InChIキー |
KUINQLKLKSFJME-GLBDIXCZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


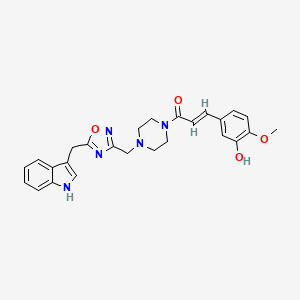
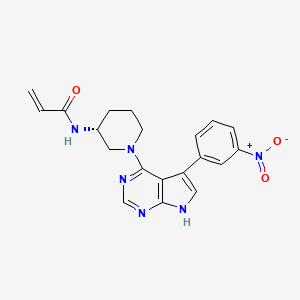
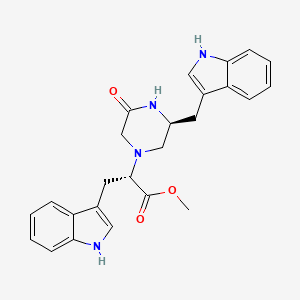


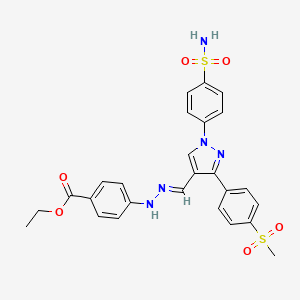

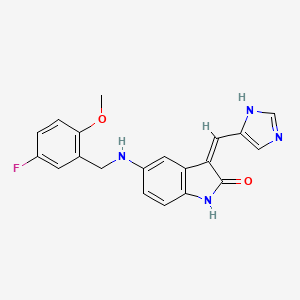
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
